Methyl 4-oxopent-2-ynoate

CAS No.: 41726-06-1

Cat. No.: VC18050321

Molecular Formula: C6H6O3

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41726-06-1 |

|---|---|

| Molecular Formula | C6H6O3 |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | methyl 4-oxopent-2-ynoate |

| Standard InChI | InChI=1S/C6H6O3/c1-5(7)3-4-6(8)9-2/h1-2H3 |

| Standard InChI Key | NUDDIILDXRBIBP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C#CC(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

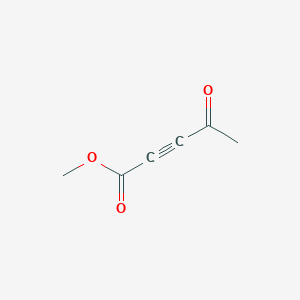

Methyl 4-oxopent-2-ynoate is systematically named methyl 4-oxopent-2-ynoate under IUPAC nomenclature. Its structure (Fig. 1) comprises:

-

A terminal alkyne group () at position 2.

-

A ketone () at position 4.

-

A methyl ester () at position 1.

The SMILES notation \text{CC(=O)C#CC(=O)OC} and InChIKey uniquely define its connectivity . The conjugated -system between the alkyne and ketone enhances electrophilicity, making it reactive toward nucleophiles and dienophiles.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 126.11 g/mol |

| Physical State | Liquid |

| Appearance | Yellow to colorless oil |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Miscible in organic solvents |

Synthesis and Reactivity

Synthetic Routes

-

Alkyne Formation: Coupling of propargyl alcohols with acyl chlorides, followed by oxidation.

-

Esterification: Reaction of 4-oxopent-2-ynoic acid with methanol under acidic catalysis.

The lack of reported melting/boiling points implies challenges in purification, likely necessitating distillation or chromatography.

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

-

Alkyne: Participates in Huisgen cycloadditions with azides to form triazoles.

-

Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols.

-

Conjugated System: May act as a dienophile in Diels-Alder reactions.

Applications in Organic Synthesis

Building Block for Heterocycles

The alkyne and ketone groups enable the construction of nitrogen- and oxygen-containing heterocycles. For example:

-

Triazole Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles, valuable in drug discovery .

-

Furan Derivatives: Ketone participation in Paal-Knorr synthesis could generate substituted furans.

| Parameter | Detail |

|---|---|

| Product Number | HFC7452 |

| Physical State | Liquid |

| Appearance | Yellow to colorless oil |

| Storage Conditions | 20–22°C, protected from light |

Future Research Directions

-

Synthetic Optimization: Development of efficient, scalable synthesis methods.

-

Pharmacological Screening: Evaluation against bacterial kinases (e.g., PknB) and mammalian targets.

-

Material Science Applications: Exploration in polymer chemistry as a cross-linking agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume